molecular formula C6H11NO2 B12946318 6-Oxa-2-azaspiro[3.4]octan-8-ol

6-Oxa-2-azaspiro[3.4]octan-8-ol

Cat. No.: B12946318
M. Wt: 129.16 g/mol
InChI Key: URMNRBJOJGEXFT-UHFFFAOYSA-N
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Description

6-Oxa-2-azaspiro[3.4]octan-8-ol is a spirocyclic compound with the molecular formula C6H11NO2 and a molecular weight of 129.16 g/mol. This compound is characterized by its unique spiro structure, which consists of a bicyclic system where two rings are connected through a single atom. The presence of both oxygen and nitrogen atoms in the structure makes it an interesting subject for various chemical studies and applications.

Preparation Methods

The synthesis of 6-Oxa-2-azaspiro[3.4]octan-8-ol can be achieved through several routes. One common method involves the annulation of the cyclopentane ring and the four-membered ring . This process typically employs readily available starting materials and conventional chemical transformations. The reaction conditions often include minimal chromatographic purifications to afford the desired compound efficiently .

Chemical Reactions Analysis

6-Oxa-2-azaspiro[3.4]octan-8-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding oxo derivatives, while reduction reactions may produce reduced forms of the compound .

Scientific Research Applications

6-Oxa-2-azaspiro[3.4]octan-8-ol has a wide range of applications in scientific research. In chemistry, it serves as a valuable building block for the synthesis of more complex molecules. In biology and medicine, it is used in the development of pharmaceuticals and bioactive compounds. The unique spiro structure of this compound allows for the exploration of new chemical spaces and the development of novel therapeutic agents .

Mechanism of Action

The mechanism of action of 6-Oxa-2-azaspiro[3.4]octan-8-ol involves its interaction with specific molecular targets and pathways. The presence of oxygen and nitrogen atoms in the structure allows it to form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

6-Oxa-2-azaspiro[3.4]octan-8-ol can be compared with other spirocyclic compounds such as 2-Oxa-6-azaspiro[3.4]octane and 2-Oxa-6-azaspiro[3.3]heptane . These compounds share similar structural features but differ in the size and arrangement of their rings. The unique combination of oxygen and nitrogen atoms in this compound distinguishes it from other spirocyclic compounds and contributes to its unique chemical and biological properties .

Biological Activity

6-Oxa-2-azaspiro[3.4]octan-8-ol is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure, which allows for diverse biological interactions. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C6H11NOC_6H_{11}NO with a molecular weight of 113.16 g/mol. The presence of both oxygen and nitrogen atoms in its structure enables various interactions with biological macromolecules, enhancing its potential as a pharmaceutical agent.

The primary mechanism of action for this compound involves its interaction with specific molecular targets, particularly enzymes and receptors. Notably, it has been shown to inhibit the Epidermal Growth Factor Receptor (EGFR) , which plays a crucial role in cell proliferation and survival pathways. Inhibition of EGFR leads to reduced downstream signaling that is often associated with cancer cell growth.

Biochemical Pathways

The inhibition of EGFR by this compound disrupts several critical biochemical pathways:

  • Cell Proliferation : By blocking EGFR activity, the compound reduces the signaling that promotes cell division.
  • Survival Signals : It decreases survival signals that help cancer cells resist apoptosis (programmed cell death) .

Biological Activity and Research Findings

Research has demonstrated various biological activities associated with this compound, including:

  • Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in metabolic pathways.
  • Receptor Binding : Its ability to bind to receptors suggests possible applications in modulating physiological responses.

Case Studies

A study focused on the pharmacological effects of this compound revealed that it significantly inhibited tumor growth in vitro by targeting EGFR pathways. The results indicated a dose-dependent response where higher concentrations led to more substantial inhibition of cell proliferation in cancer cell lines .

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with similar compounds:

Compound NameStructure TypePrimary TargetBiological Activity
This compoundSpirocyclicEGFRTumor growth inhibition
2-Oxa-6-azaspiro[3.4]octaneSpirocyclicVarious receptorsEnzyme inhibition
1-Oxa-7-azaspiro[3.5]nonaneLarger spiro structureUnknownPotentially varied

Pharmacokinetics

The pharmacokinetic profile of this compound indicates good solubility in water, which is advantageous for oral bioavailability . Understanding its absorption, distribution, metabolism, and excretion (ADME) properties is crucial for its development as a therapeutic agent.

Properties

IUPAC Name

6-oxa-2-azaspiro[3.4]octan-8-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c8-5-1-9-4-6(5)2-7-3-6/h5,7-8H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URMNRBJOJGEXFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2(CNC2)CO1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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